molecular formula C8H15F3N2O4S B1461956 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate CAS No. 435345-15-6

1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate

Cat. No.: B1461956
CAS No.: 435345-15-6
M. Wt: 292.28 g/mol
InChI Key: JZGXAOHNTPVOSF-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is a chemical salt of significant interest in medicinal and organic chemistry research. The compound combines a sulfonyl piperazine scaffold, a privileged structure in drug discovery, with a trifluoroacetate counterion. The 1-(ethylsulfonyl)piperazine moiety is a key building block for constructing more complex molecules and is recognized for its potential in structure-activity relationship (SAR) studies . Sulfonyl piperazine derivatives are extensively investigated as core structures in the development of novel therapeutic agents and biochemical probes. Recent research highlights their application as potent inhibitors of essential bacterial enzymes, such as LpxH, a promising target for new antibiotics against multidrug-resistant Gram-negative pathogens . Furthermore, piperazine-based compounds are known to exhibit a wide range of biological activities, making them valuable scaffolds in various drug discovery programs . The trifluoroacetate salt form typically enhances the crystallinity and stability of the compound, facilitating its handling and storage. The specific physical data (melting point, solubility, etc.) and biological activity for this particular salt form are areas of ongoing research. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-ethylsulfonylpiperazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.C2HF3O2/c1-2-11(9,10)8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXAOHNTPVOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-15-6
Record name Piperazine, 1-(ethylsulfonyl)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435345-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various agrochemical and pharmaceutical ingredients. Therefore, its targets could be diverse, depending on the specific derivative being synthesized.

Mode of Action

It is known that this compound is used as a building block in the synthesis of various derivatives. The interaction with its targets and the resulting changes would depend on the specific derivative and its intended use.

Biochemical Pathways

It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries. Therefore, the affected pathways and their downstream effects could be diverse, depending on the specific derivative and its intended use.

Pharmacokinetics

It is known that this compound is used in the synthesis of various derivatives. The ADME properties and their impact on bioavailability would depend on the specific derivative and its intended use.

Result of Action

It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries. Therefore, the molecular and cellular effects would depend on the specific derivative and its intended use.

Action Environment

It is known that this compound is used in the synthesis of various derivatives. Therefore, the influence of environmental factors would depend on the specific derivative and its intended use.

Biochemical Analysis

Biochemical Properties

1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate plays a significant role in biochemical reactions due to its reactivity and selectivity. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux.

Cellular Effects

The effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites. These interactions are essential for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria or nucleus, where it can exert its effects on cellular processes. Understanding these transport mechanisms is crucial for predicting the compound’s distribution and activity in vivo.

Subcellular Localization

The subcellular localization of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. The localization of the compound can influence its activity and function, as it may interact with different biomolecules in these compartments. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.

Biological Activity

1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate (CAS No. 435345-15-6) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its therapeutic potential and applications in various fields such as oncology and neurology.

Chemical Structure and Properties

1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate features a piperazine ring substituted with an ethylsulfonyl group and a trifluoroacetate moiety. The presence of these functional groups is believed to enhance its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate has been evaluated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent research has indicated that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit cell proliferation in human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .

Table 1: Cytotoxicity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.7Induction of apoptosis
Compound BHCT-1161.5Cell cycle arrest
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetateVariousTBDPotential inhibition of specific kinases

The mechanisms by which 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate exerts its biological effects are under investigation. Preliminary findings suggest that it may interact with key signaling pathways involved in cell survival and proliferation:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, suggesting that this compound may have a similar mode of action.
  • Induction of Apoptosis : Studies indicate that piperazine derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives for their anticancer properties. The study demonstrated that compounds with ethylsulfonyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The results indicated a correlation between the structural modifications and increased potency against specific cancer cell lines .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The ethylsulfonyl group in the target compound exerts stronger electron-withdrawing effects compared to acyl (e.g., 3-methoxybenzoyl ) or alkyl (e.g., trifluoroethyl ) substituents. This reduces the basicity of the piperazine nitrogen, influencing protonation states and solubility .
  • Solubility : Trifluoroacetate salts generally exhibit higher solubility in polar solvents (e.g., acetonitrile, DMSO) compared to hydrochloride salts .
  • Biological Relevance : Chlorobenzyl and trifluoroethylthio substituents (as in ) are associated with acaricidal activity, while ethylsulfonyl groups may enhance binding to sulfonate-recognizing biological targets .

Physical and Chemical Properties

Property 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate 1-(3-Methoxybenzoyl)piperazine trifluoroacetate 1-(4-Chlorobenzyl)piperazine
Molecular Weight (g/mol) ~328.3 (estimated) 334.3 227.7
Solubility High in DMSO, methanol Moderate in chloroform, ethyl acetate Low in water, high in DCM
Stability Stable under anhydrous conditions Sensitive to hydrolysis Air-stable
  • Reactivity : The ethylsulfonyl group enhances resistance to nucleophilic attack compared to acylated analogs . Trifluoroacetate salts are prone to decomposition under basic conditions, releasing free piperazine .

Preparation Methods

Sulfonylation of Piperazine

The key step involves the sulfonylation of piperazine with an ethylsulfonyl moiety. This can be achieved by reacting piperazine or a substituted piperazine intermediate with ethylsulfonyl chloride or ethylsulfonyl halides in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions (0–25°C) in an inert solvent like dichloromethane or tetrahydrofuran (THF).

  • Reaction Example:

    Piperazine + Ethylsulfonyl chloride + Triethylamine → 1-(Ethylsulfonyl)piperazine

  • The base scavenges the hydrochloric acid generated, driving the reaction forward.

Formation of Trifluoroacetate Salt

The free base 1-(Ethylsulfonyl)piperazine is then converted to its trifluoroacetate salt by treatment with trifluoroacetic acid (TFA):

  • Reaction Example:

    1-(Ethylsulfonyl)piperazine + Trifluoroacetic acid → 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate

  • This step is typically performed in an organic solvent such as ethyl acetate or dichloromethane at low temperature (0–5°C) to avoid decomposition.

Detailed Synthetic Procedure from Literature Analogues

While direct literature on 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is limited, preparation methods can be inferred from closely related piperazine derivatives and sulfonylated piperazines described in patents and research articles.

Step Reagents & Conditions Description Yield & Notes
1 Piperazine, Ethylsulfonyl chloride, Triethylamine, DCM, 0–25°C Sulfonylation of piperazine nitrogen High yield (>80%), reaction monitored by TLC
2 1-(Ethylsulfonyl)piperazine, Trifluoroacetic acid, DCM or EtOAc, 0–5°C Salt formation to trifluoroacetate Quantitative or near-quantitative, salt isolated by precipitation or crystallization

Comparative Table of Piperazine Sulfonylation Methods

Method Sulfonylating Agent Solvent Base Temperature Yield Notes
Method A Ethylsulfonyl chloride DCM Triethylamine 0–25°C 80–90% Common, mild conditions
Method B Ethylsulfonyl fluoride THF Pyridine Room temp 70–85% More stable reagent, slower reaction
Method C Ethylsulfonic acid + coupling agent DMF DIPEA 50°C 60–75% Less common, requires activation

Q & A

Q. What are the recommended synthetic routes for 1-(ethylsulfonyl)piperazine 2,2,2-trifluoroacetate?

The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting piperazine with ethylsulfonyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C yields the sulfonylated intermediate. Subsequent treatment with trifluoroacetic acid (TFA) or its anhydride forms the trifluoroacetate salt. Monitoring via thin-layer chromatography (TLC) using hexane:ethyl acetate (1:2) ensures reaction completion. Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) or recrystallization is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm the piperazine ring, ethylsulfonyl group, and trifluoroacetate counterion.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 313.1).
  • Infrared (IR) Spectroscopy: Peaks at ~1350–1150 cm1^{-1} (S=O stretching) and ~1670 cm1^{-1} (C=O from trifluoroacetate) .

Q. What are the critical storage conditions to maintain compound stability?

Store the compound in airtight, light-resistant containers at room temperature (RT) or 4°C for long-term stability. Avoid aqueous environments to prevent hydrolysis of the sulfonyl group. Desiccants like silica gel are recommended to minimize moisture exposure .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence the compound’s pharmacokinetic properties compared to other piperazine derivatives?

The ethylsulfonyl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with analogs (e.g., 1-(propylsulfonyl)piperazine) show that ethyl substitution balances lipophilicity (logP ~1.2) and solubility, improving blood-brain barrier permeability in preclinical models. Molecular dynamics simulations suggest the sulfonyl group stabilizes interactions with target proteins via hydrogen bonding .

Q. What strategies can optimize the compound’s bioactivity through structural modifications?

  • Substitution on the Piperazine Ring: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position increases receptor binding affinity.
  • Counterion Variation: Replacing trifluoroacetate with tosylate or mesylate may alter solubility and crystallinity.
  • Hybrid Analog Synthesis: Conjugation with triazole or tetrazole rings (via click chemistry) enhances antimicrobial or anticancer activity, as demonstrated in related piperazine derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, solvent). A systematic approach includes:

  • Dose-Response Curves: Test across a wide concentration range (nM–μM) to identify true IC50_{50} values.
  • Control Experiments: Use inactive analogs (e.g., 1-methylpiperazine) to rule out nonspecific effects.
  • Computational Docking: Validate target binding modes using software like AutoDock Vina to correlate structural features with activity trends .

Q. What advanced techniques are critical for studying its interaction with biological targets?

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon_{on}/koff_{off}) to receptors like serotonin or dopamine transporters.
  • X-ray Crystallography: Resolve 3D structures of the compound bound to enzymes (e.g., kinases) to guide rational drug design.
  • Metabolite Profiling: Use LC-MS/MS to identify degradation products in hepatic microsomal assays .

Methodological Notes

  • Synthesis Scalability: Pilot-scale reactions (>10 g) require optimized stirring rates and controlled reagent addition to prevent exothermic side reactions .
  • Analytical Pitfalls: Trifluoroacetate ions can suppress MS signals; use alternative ionization methods (e.g., ESI−) for accurate quantification .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing. The compound is not FDA-approved and must be handled under biosafety level 2 (BSL-2) protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate
Reactant of Route 2
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate

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